Disulfuric acid

描述

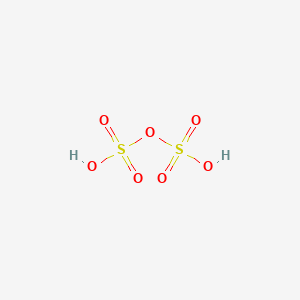

Disulfuric acid is a sulfur oxoacid.

科学研究应用

Scientific Research Applications

-

Atmospheric Chemistry

- Disulfuric acid plays a crucial role in atmospheric processes, particularly in aerosol formation. Recent studies have shown that it can form from the reaction of sulfur trioxide with sulfuric acid under atmospheric conditions, contributing to the nucleation and growth of aerosol particles . This process is essential for understanding climate dynamics and air quality.

-

Chemical Synthesis

- In organic chemistry, this compound serves as a reagent for synthesizing various compounds. Its ability to act as a strong dehydrating agent makes it useful in the preparation of sulfonic acids and other derivatives . The compound's reactivity allows it to facilitate reactions that would be challenging under normal conditions.

- Nucleic Acid Research

Industrial Applications

- Production of Oleum

- Manufacture of Sulfonates

- Catalysis

Case Study 1: Aerosol Formation

A recent experimental study demonstrated the formation of this compound from sulfur trioxide and sulfuric acid under controlled atmospheric conditions. The study highlighted its role as a precursor for aerosol particles, emphasizing its significance in climate modeling and air quality assessments .

Case Study 2: Synthesis of Modified Nucleotides

Research on disulfur-backboned nucleotides showcased the utility of this compound in synthesizing these modified compounds. The study illustrated how these modifications could improve the stability and efficacy of nucleotides for therapeutic applications .

Data Tables

化学反应分析

Formation of Disulfuric Acid

-

From Sulfur Trioxide and Sulfuric Acid : this compound is primarily formed by the reaction of sulfur trioxide (SO₃) with sulfuric acid (H₂SO₄) :

This reaction is a key step in the contact process for sulfuric acid production . Sulfur trioxide is absorbed into concentrated sulfuric acid to produce oleum, which is essentially this compound .

-

Hydrolysis : this compound reacts with water to form sulfuric acid :

This hydrolysis is used to produce concentrated sulfuric acid from oleum .

-

Atmospheric Reactions : this compound is also produced in the atmosphere through the reaction of SO₃ with sulfuric acid, which is significant for aerosol particle formation .

Reactions with Other Compounds

-

Reactions with Sulfur, Oxygen, and Water: this compound is produced from sulfur, oxygen, and water through the conventional contact process or the wet sulfuric acid process .

-

Reactions with Dicarboxylic Acids: this compound can be produced in reactions with dicarboxylic acids .

-

Role of Water as a Catalyst: Water can act as a catalyst in the reaction of SO₃ with H₂SO₄ to produce H₂S₂O₇ .

Kinetic Data and Reaction Rates

Reaction kinetics data for sulfuric acid reactivity with organic chemicals has been recorded from 262 literature sources .

This compound in Atmospheric Chemistry

-

Aerosol Formation : this compound plays a significant role in the formation and growth of atmospheric aerosol particles . It can react with other atmospheric species, influencing the formation of new particles .

-

Reaction with Ammonia : In polluted areas, this compound can react with ammonia (NH₃), affecting the rates of sulfuric acid-dimethylamine cluster formation .

属性

CAS 编号 |

7783-05-3 |

|---|---|

分子式 |

H2SO4.O3S H2S2O7 H2O7S2 |

分子量 |

178.15 g/mol |

IUPAC 名称 |

sulfo hydrogen sulfate |

InChI |

InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6) |

InChI 键 |

VFNGKCDDZUSWLR-UHFFFAOYSA-N |

SMILES |

OS(=O)(=O)OS(=O)(=O)O |

规范 SMILES |

OS(=O)(=O)OS(=O)(=O)O |

密度 |

Relative density (water = 1): 1.9 |

Key on ui other cas no. |

7783-05-3 8014-95-7 |

物理描述 |

COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. |

Pictograms |

Corrosive; Irritant |

相关CAS编号 |

13870-29-6 (di-hydrochloride salt) 7790-62-7 (di-potassium salt) |

溶解度 |

Solubility in water: miscible, reaction |

同义词 |

pyrosulfuric acid pyrosulfuric acid, diammonium salt pyrosulfuric acid, dipotassium salt pyrosulfuric acid, disodium salt pyrosulfuric acid, potassium salt sodium pyrosulfate |

蒸汽密度 |

Relative vapor density (air = 1): 3-3.3 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。